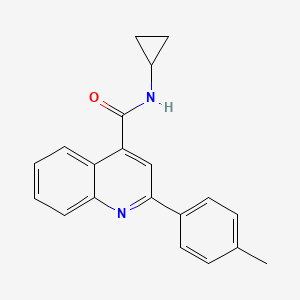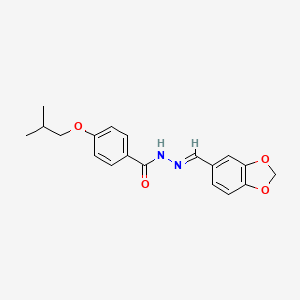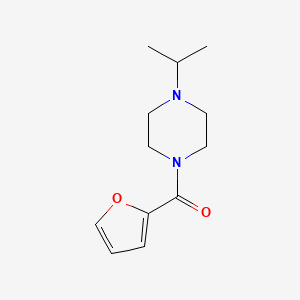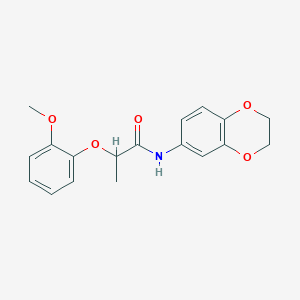![molecular formula C17H21ClN4 B5551980 4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperazine derivatives, including compounds similar to the target molecule, are synthesized through various chemical reactions, often involving nucleophilic substitution, amidation, or coupling reactions. For instance, the microwave-assisted synthesis of related piperazine derivatives utilizing nucleophilic aromatic substitution (S(N)Ar) reactions demonstrates a method for rapid generation of complex piperazine-based structures (Williams et al., 2010). Such methods highlight the efficiency and versatility of modern synthetic techniques in constructing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including potential configurations of the target compound, can be elucidated using X-ray crystallography and computational modeling. These techniques provide insights into the three-dimensional conformation, molecular interactions, and stability of the compounds. For example, studies on similar compounds reveal the impact of substituents on the piperazine ring's conformation and the overall molecular geometry, which significantly affects their biological activity and interaction with biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, reflecting their reactive nature and potential for further functionalization. These reactions include, but are not limited to, nucleophilic substitution, cyclization, and coupling reactions, which are fundamental in modifying the chemical structure and tailoring the properties of the compounds for specific applications. The reactivity of the piperazine nitrogen atoms, in particular, plays a critical role in these transformations, offering pathways to diverse chemical entities (Han et al., 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry. For instance, the introduction of specific functional groups can enhance solubility in water or organic solvents, facilitating their use in pharmaceutical formulations (Shibuya et al., 2018).
科学的研究の応用
Microwave-assisted Synthesis and Nerve Growth Factor Potentiation
A study detailed the microwave-assisted synthesis of B-355252, a compound with a core structure involving piperazine and chlorobenzyl components, similar to the chemical . This process achieved a 94% yield and highlighted the compound's capability to enhance nerve growth factor-induced neurite outgrowths in NS-1 cells, suggesting applications in neurodegenerative disease research or therapy (Williams et al., 2010).
Anticancer and Antibacterial Compounds
Another research effort synthesized and evaluated 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities. These compounds, sharing structural motifs with the chemical , demonstrated significant activity against various cancer cell lines and bacterial strains, indicating potential in developing new therapeutic agents (Bondock & Gieman, 2015).
Allosteric Enhancers of A1 Adenosine Receptor
The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were described as potent allosteric enhancers of the A1 adenosine receptor, showcasing the therapeutic potential of piperazine derivatives in cardiovascular diseases (Romagnoli et al., 2008).
Metabolism and Pharmacokinetics
Investigations into the metabolism of dopamine D4 selective antagonists, including compounds with a piperazin-1-yl group, have provided insights into their biotransformation processes in humans, rats, and monkeys. This research is crucial for understanding the pharmacokinetics and safety profiles of potential therapeutics (Zhang et al., 2000).
Multifunctional Antioxidants for Age-related Diseases
A study on N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which possess free radical scavenger and chelating groups, demonstrated their potential as multifunctional antioxidants for treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia. This research underscores the versatility of piperazine derivatives in developing treatments for a wide range of conditions (Jin et al., 2010).
特性
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(1-methylpyrrol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c1-20-8-4-6-16(20)13-19-22-11-9-21(10-12-22)14-15-5-2-3-7-17(15)18/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPTVQITJCEQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)
![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)


![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)


![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)